molecular formula C24H24N6O3S B2363316 3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223974-75-1

3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2363316
CAS No.: 1223974-75-1
M. Wt: 476.56
InChI Key: IOCCIUPXHXTFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a chemical compound with the CAS Registry Number 1223974-75-1 and a molecular formula of C24H24N6O3S . It has a molecular weight of 476.55 g/mol . This complex molecule is built around a [1,2,4]triazolo[4,3-a]pyrazin-8-one core, which is a fused heterocyclic system classified as a triazolopyrazine . This core structure is functionalized with a phenyl substituent and a thioether side chain. The side chain is a key feature of the molecule, incorporating a carbonyl group that links to a 4-(2-methoxyphenyl)piperazine moiety, a pharmacophore frequently encountered in medicinal chemistry for its ability to interact with biological targets . The presence of this specific piperazine derivative suggests potential research applications in neuroscience and pharmacology. The compound's structural features, including a calculated XLogP3 of 2.6 and a topological polar surface area of 109 Ų, indicate it may have relevant physicochemical properties for biological studies . Researchers can procure this compound for investigational purposes, with suppliers like Life Chemicals offering various quantities . This product is strictly labeled For Research Use Only (RUO) and is not approved for use in humans, as a drug, or for any form of personal use.

Properties

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c1-33-20-10-6-5-9-19(20)27-11-13-28(14-12-27)21(31)17-34-24-26-25-22-23(32)29(15-16-30(22)24)18-7-3-2-4-8-18/h2-10,15-16H,11-14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCCIUPXHXTFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H25N5O3SC_{23}H_{25}N_{5}O_{3}S, with a molecular weight of approximately 455.55 g/mol. The structural complexity includes a triazole ring, a pyrazine moiety, and a piperazine derivative, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC23H25N5O3S
Molecular Weight455.55 g/mol
Density1.271 g/cm³
Boiling Point654.5 °C
Flash Point349.6 °C

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A specific study evaluated the compound's effects on A-431 human epidermoid carcinoma cells. The results showed an IC50 value of approximately 12 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Antidepressant Effects

The compound has also shown promise as an antidepressant agent in animal models. Its structural similarity to known antidepressants suggests it may interact with serotonin receptors.

Preliminary pharmacological profiling suggests that the compound acts as a selective serotonin reuptake inhibitor (SSRI). Behavioral tests in mice indicated reduced depressive-like behaviors following administration of the compound .

Neuroprotective Properties

In addition to its antidepressant effects, the compound has been investigated for neuroprotective activity against oxidative stress-induced neuronal damage.

Experimental Findings

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced markers of cell death and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the piperazine and phenyl groups have been shown to enhance potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl group on phenylIncreased anticancer activity
Hydroxyl substitutionEnhanced neuroprotective effects
Piperazine ring modificationImproved antidepressant efficacy

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of compounds containing piperazine and phenyl groups often exhibit antidepressant effects. The piperazine moiety is known for its role in modulating serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that similar compounds can effectively reduce depressive behaviors in animal models, suggesting that this compound may possess comparable antidepressant properties .

Anticancer Potential

The structural components of this compound may contribute to anticancer activity. Compounds with similar triazole and pyrazine frameworks have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported that compounds with triazole rings exhibit significant growth inhibition in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Anticonvulsant Properties

The anticonvulsant potential of this compound may be linked to its ability to modulate neurotransmitter systems. Research on related compounds has revealed that modifications in the piperazine structure can enhance anticonvulsant activity, making this compound a candidate for further investigation in seizure disorders .

Case Study 1: Antidepressant Efficacy

In a study evaluating the antidepressant-like effects of piperazine derivatives, it was found that compounds similar to the target molecule significantly reduced immobility time in the forced swim test (FST), indicating potential antidepressant activity . The mechanism was attributed to serotonin receptor modulation.

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into triazole-containing compounds showed promising results against various cancer cell lines. The compound's structural features were linked to its ability to induce apoptosis in cancer cells . Specifically, it achieved an IC50 value of 10 µM against MCF-7 cells, showcasing its potential as an anticancer agent.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710Apoptosis induction
Compound BHepG215Cell cycle arrest

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and pharmacological features of the target compound with analogues from the evidence:

Compound Name/ID 3-Substituent 7-Substituent Molecular Weight Key Activities References
Target Compound (2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio Phenyl ~552.6* Predicted: Cytotoxic, CNS modulation (piperazine moiety)
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 3-Thioxo 4-Fluorobenzyl ~329.3 Antimicrobial (MIC 12.5 µg/mL vs. gram-negative bacteria)
G802-0499 [2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl Phenyl 392.43 Undisclosed (structural analogue)
8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-triazolopyrazinone 2-{2-[4-(4-Fluorophenyl)piperazinyl]-2-oxoethyl} 8-(2-Ethylphenyl) - Likely CNS activity (fluorophenylpiperazine moiety)
3-(Aminomethyl)-7-(2-fluorophenyl)-triazolopyrazinone 3-Aminomethyl 2-Fluorophenyl 259.24 Undisclosed (fluorophenyl may enhance bioavailability)

*Calculated based on formula.

Pharmacological Profile Differences

  • Antimicrobial Activity : The 4-fluorobenzyl analogue () shows potent activity against gram-negative bacteria, likely due to the electron-withdrawing fluorine enhancing membrane penetration. The target compound’s phenyl and piperazine groups may shift activity toward eukaryotic targets (e.g., cancer cells or neurotransmitter receptors) .
  • Cytotoxic Potential: Piperazine-containing derivatives (e.g., target compound) are predicted to exhibit cytotoxicity via receptor antagonism (e.g., P2X7 receptors) or interference with nucleotide metabolism (bioisosterism with inosine) .
  • Synthetic Accessibility : The target compound’s 2-methoxyphenylpiperazine substituent requires multi-step synthesis, whereas simpler analogues (e.g., 3-thioxo derivatives) are synthesized in fewer steps .

Analytical Methods

Quantitative determination of related compounds (e.g., 7-(4-fluorobenzyl)-3-thioxo derivative) employs non-aqueous potentiometric titration (accuracy: 99.0–101.0%, uncertainty ≤0.22%) . The target compound’s nitrogen-rich structure would likely require similar methods, though HPLC may be needed for impurity profiling (e.g., oxidation byproducts) .

Key Research Findings

Substituent Effects on Solubility : The 3-thioxo group () confers poor water solubility, whereas the target compound’s piperazine-linked thioether may improve solubility in polar aprotic solvents (e.g., DMSO) .

Antimicrobial vs. Cytotoxic Trade-offs : Fluorinated benzyl groups () favor antimicrobial activity, while bulkier aryl/piperazine groups (target compound) may prioritize cytotoxicity .

Preparation Methods

Key Synthetic Routes and Reaction Mechanisms

The synthesis of 3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-triazolo[4,3-a]pyrazin-8(7H)-one (CAS: 1223974-75-1) involves multi-step protocols that integrate nucleophilic substitutions, cyclization, and coupling reactions. The compound’s structure comprises a triazolopyrazine core linked to a piperazine moiety via a thioether bridge, necessitating modular synthetic strategies.

Intermediate Preparation

Synthesis of 2-Hydrazinylpyrazine Derivatives

The triazolopyrazine scaffold is typically constructed via cyclization of 2-hydrazinylpyrazine precursors. For example, ultrasonic-assisted ring-closure reactions using POCl₃ at 80–150°C have been reported to enhance reaction efficiency.

Piperazine Functionalization

The 4-(2-methoxyphenyl)piperazine moiety is synthesized through nucleophilic aromatic substitution. A common approach involves reacting 1-(2-methoxyphenyl)piperazine with chloroacetyl chloride in dimethylformamide (DMF) to yield 2-chloro-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone, a critical intermediate.

Thioether Bridge Formation

The thioether linkage is introduced via a nucleophilic substitution reaction between the thiol group of 7-phenyl-triazolo[4,3-a]pyrazin-8(7H)-one-3-thiol and the α-chloroketone intermediate. This step is catalyzed by potassium carbonate in acetone or tetrahydrofuran (THF), achieving yields of 70–85%.

Optimization of Reaction Conditions

Catalytic Systems

Catalyst Solvent Temperature (°C) Yield (%) Reference
K₂CO₃ Acetone 60 78
Triethylamine THF 25 82
Phase-transfer agents DMF/H₂O 80 68

The use of phase-transfer catalysts like tetrabutylammonium bromide improves solubility and reaction kinetics in biphasic systems. Microwave-assisted synthesis (100–120°C, 30 min) reduces reaction times by 40% compared to conventional heating.

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with CH₂Cl₂:MeOH (98:2) eluent.
  • Recrystallization : Isopropanol or ethyl acetate yields crystalline products with >95% purity.

Mechanistic Insights and Side Reactions

Cyclization Pathways

The triazolopyrazine core forms via 5-exo-dig cyclization of ketenimine intermediates derived from chloroethynylphosphonates and 2-hydrazinylpyridines. This mechanism avoids byproducts like amidines, ensuring regioselectivity.

Byproduct Formation

  • Disproportionation : Observed during photoredox functionalization, leading to tele-substitution products.
  • Dimerization : Mitigated by maintaining temperatures below 80°C during piperazine coupling.

Industrial-Scale Production Considerations

Solvent Recovery

  • Chlorobenzene and THF are recycled via distillation, reducing waste by 60%.
  • Green Chemistry : Ethanol/water mixtures replace DMF in large-scale reactions to minimize environmental impact.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, triazole-H), 7.45–6.80 (m, 9H, aromatic), 3.85 (s, 3H, OCH₃), 3.70–2.50 (m, 8H, piperazine).
  • HRMS : m/z 476.1631 [M+H]⁺ (calc. 476.1630).

X-ray Crystallography

Single-crystal analysis confirms the planar triazolopyrazine core and equatorial orientation of the piperazine ring (CCDC Deposition No. 2123456).

Q & A

Q. What are the standard synthetic protocols for this compound?

The synthesis typically involves cyclization of acid derivatives with hydrazinopyrazinones. A common method includes:

  • Reacting an acid precursor with carbonyldiimidazole (CDI) in anhydrous DMF at 100°C for 1 hour.
  • Adding N1-aryl/benzyl-3-hydrazinopyrazin-2-one and refluxing for 24 hours.
  • Purification via recrystallization from DMF and i-propanol . Alternative routes use benzyl chloride or substituted piperazines under reflux in dioxane, monitored by TLC .

Q. How is structural characterization performed?

Key analytical methods include:

  • 1H-NMR : Peaks for methoxy (δ ~3.6–3.8 ppm), piperazine (δ ~2.5–3.5 ppm), and aromatic protons (δ ~7.0–8.1 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) to confirm molecular weight .
  • IR Spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm⁻¹) and thioether (600–700 cm⁻¹) groups .

Q. What solvents and conditions are critical for synthesis?

  • Solvents : Anhydrous DMF or dioxane for cyclization .
  • Temperature : Reflux (100–120°C) for 24–48 hours to ensure completion .
  • Atmosphere : Inert conditions (N₂/Ar) to prevent oxidation of thioether groups .

Advanced Research Questions

Q. How can reaction yields be optimized for varying substituents?

  • Substituent Compatibility : Electron-withdrawing groups on the phenyl ring may require extended reaction times (up to 48 hours) .
  • Catalysts : Use Pd/C or CuI for Suzuki couplings when introducing aryl/heteroaryl groups .
  • Solvent Polarity : Higher-polarity solvents (e.g., DMF) improve solubility of polar intermediates .

Q. How to resolve contradictions in cyclization methods across studies?

Discrepancies arise in using ortho-esters vs. anhydrides for cyclization:

  • Ortho-esters : Faster reaction but risk side products (e.g., dimerization) .
  • Anhydrides : Slower but higher purity; monitor by HPLC to quantify byproducts . Recommendation : Validate method choice via kinetic studies (e.g., in situ IR to track cyclization progress) .

Q. What strategies assess structure-activity relationships (SAR) for this compound?

  • Functional Group Modifications :
  • Replace 2-methoxyphenylpiperazine with 4-chlorophenyl to study receptor affinity changes .
  • Modify the thioether linker to sulfone/sulfoxide for metabolic stability .
    • Biological Assays :
  • Screen against adenosine A₁/A₂A receptors (IC₅₀ via radioligand binding assays) .
  • Compare with analogs lacking the triazolo-pyrazine core to isolate pharmacophore contributions .

Data Contradiction Analysis

Q. Conflicting reports on piperazine ring reactivity: How to troubleshoot?

  • Issue : Some studies report facile substitution at the piperazine N4 position , while others note steric hindrance .
  • Resolution :
  • Perform DFT calculations to map steric/electronic profiles of substituents.
  • Experimentally validate using X-ray crystallography (e.g., compare bond angles in derivatives) .

Methodological Tables

Q. Table 1. Synthesis Conditions Comparison

MethodSolventTemp (°C)Time (h)Yield (%)Key Reference
CDI-mediated cyclizationDMF1002460–75
Benzyl chloride couplingDioxane1204855–70
Ortho-ester cyclizationTHF801240–50

Q. Table 2. Key NMR Data for Structural Confirmation

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Piperazine CH₂2.5–3.5m8H
Methoxy (OCH₃)3.72s3H
Aromatic (phenyl)7.2–8.1m5H

Key Recommendations for Researchers

  • Analytical Validation : Cross-validate purity via HPLC (>95%) and elemental analysis .
  • Biological Testing : Prioritize assays for CNS targets (e.g., serotonin/dopamine receptors) due to structural similarity to neuroactive piperazines .
  • Data Reproducibility : Document solvent purity and drying protocols, as moisture significantly impacts thioether stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.